2-[(4'-cyano-4-biphenylyl)oxy]-N-(3-methoxypropyl)acetamide
Overview
Description
2-[(4'-cyano-4-biphenylyl)oxy]-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organophosphorus Compound Research
- Studies have shown that certain 3-oxo-amides, which might include compounds similar to 2-[(4'-cyano-4-biphenylyl)oxy]-N-(3-methoxypropyl)acetamide, can produce derivatives of 2,3-dihydro-2(4-methoxyphenyl)-4H-1,3,2-oxazaphosphorine-4-t upon reacting with certain elements in specific conditions (Pedersen & Lawesson, 1974).
Biological Activity in Medicinal Chemistry
- Some compounds, structurally akin to this compound, are involved in the synthesis and biological evaluation of various medicinal compounds. These compounds can exhibit specific biological activities, such as anticancer or antimicrobial properties (Su et al., 1988).
Synthesis and Evaluation in Pharmacology
- Novel compounds incorporating elements similar to this compound are synthesized and evaluated for pharmacological applications, such as anticancer activities. These compounds can be tested against various cell lines to determine their efficacy and potential as therapeutic agents (Khade et al., 2019).
Chemometric Analysis in Pharmaceutical Applications
- In pharmaceutical analysis, similar compounds are used in the development of methods for the estimation of various drugs in bulk and tablet formulations. This demonstrates the role of such compounds in facilitating the precise quantification and quality control of pharmaceutical products (Kanthale et al., 2020).
Properties
IUPAC Name |
2-[4-(4-cyanophenyl)phenoxy]-N-(3-methoxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-12-2-11-21-19(22)14-24-18-9-7-17(8-10-18)16-5-3-15(13-20)4-6-16/h3-10H,2,11-12,14H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHKPIBBFPZVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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